molecular formula C16H10N2 B177086 2,3-Diphenyl-2-butenedinitrile CAS No. 2450-55-7

2,3-Diphenyl-2-butenedinitrile

Cat. No. B177086
CAS RN: 2450-55-7
M. Wt: 230.26 g/mol
InChI Key: VFBJMPNFKOMEEW-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diphenyl-2-butenedinitrile (DPBDN) is a compound that has been widely used in scientific research for its unique chemical properties. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DPBDN has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of 2,3-Diphenyl-2-butenedinitrile as a fluorescent probe for ROS detection involves its reaction with ROS to form a highly fluorescent product. The reaction proceeds via a nucleophilic addition of ROS to the carbon-carbon double bond of 2,3-Diphenyl-2-butenedinitrile, followed by a cyclization reaction and elimination of a nitrile group. The resulting product has a highly conjugated system that exhibits strong fluorescence upon excitation.

Biochemical And Physiological Effects

2,3-Diphenyl-2-butenedinitrile has been shown to have low toxicity and does not affect cell viability or proliferation at the concentrations used for ROS detection. However, its interaction with ROS can affect the redox balance of cells and may have downstream effects on various signaling pathways and cellular processes. Therefore, caution should be taken when interpreting the results obtained using 2,3-Diphenyl-2-butenedinitrile as a probe for ROS detection.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-Diphenyl-2-butenedinitrile as a probe for ROS detection include its high selectivity and sensitivity, its ability to detect ROS in living cells and tissues, and its compatibility with various imaging techniques, such as confocal microscopy and flow cytometry. However, 2,3-Diphenyl-2-butenedinitrile has some limitations, including its limited stability in aqueous solutions, its susceptibility to photobleaching, and its potential interference with other fluorescent probes or dyes.

Future Directions

There are several future directions for the research on 2,3-Diphenyl-2-butenedinitrile. First, the synthesis method of 2,3-Diphenyl-2-butenedinitrile can be further optimized to improve its yield and purity. Second, the mechanism of action of 2,3-Diphenyl-2-butenedinitrile can be studied in more detail to better understand its interaction with ROS and its downstream effects on cellular processes. Third, 2,3-Diphenyl-2-butenedinitrile can be used in combination with other probes or dyes to study multiple aspects of cellular signaling and metabolism. Fourth, 2,3-Diphenyl-2-butenedinitrile can be modified to improve its stability and reduce its photobleaching. Fifth, 2,3-Diphenyl-2-butenedinitrile can be used in vivo to study the role of ROS in various animal models of diseases. These future directions will help to expand the application of 2,3-Diphenyl-2-butenedinitrile in scientific research and improve our understanding of the role of ROS in health and disease.
Conclusion:
In conclusion, 2,3-Diphenyl-2-butenedinitrile is a compound that has been widely used in scientific research as a fluorescent probe for detecting ROS. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. 2,3-Diphenyl-2-butenedinitrile has shown great potential as a tool for studying the role of ROS in various biological processes and diseases, and further research on 2,3-Diphenyl-2-butenedinitrile will help to expand its application and improve our understanding of ROS biology.

Synthesis Methods

2,3-Diphenyl-2-butenedinitrile can be synthesized using various methods, including the reaction of 2,3-dibromobutene with sodium cyanide and copper(I) iodide, or the reaction of 2,3-dibromo-1-phenylpropane with sodium cyanide and copper(I) iodide. The reaction proceeds via a nucleophilic substitution mechanism, and the yield of 2,3-Diphenyl-2-butenedinitrile can be improved by using a catalyst or optimizing the reaction conditions.

Scientific Research Applications

2,3-Diphenyl-2-butenedinitrile has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative damage to cellular components, and their levels are often elevated in various pathological conditions, such as cancer, diabetes, and neurodegenerative diseases. 2,3-Diphenyl-2-butenedinitrile has been shown to selectively detect ROS in living cells and tissues, and its fluorescence intensity is proportional to the ROS levels. Therefore, 2,3-Diphenyl-2-butenedinitrile can be used as a tool for studying the role of ROS in various biological processes and diseases.

properties

IUPAC Name

(E)-2,3-diphenylbut-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10H/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBJMPNFKOMEEW-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C#N)/C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883846
Record name 2-Butenedinitrile, 2,3-diphenyl-, (2E)-
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Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenyl-2-butenedinitrile

CAS RN

2450-55-7, 4591-16-6
Record name (2E)-2,3-Diphenyl-2-butenedinitrile
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Record name 2-Butenedinitrile, 2,3-diphenyl-, (2E)-
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Record name 2,3-Diphenyl-2-butenedinitrile
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Record name Diphenylfumarodinitrile
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Record name 2-Butenedinitrile, 2,3-diphenyl-, (2E)-
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Record name 2-Butenedinitrile, 2,3-diphenyl-, (2E)-
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Record name 2,3-DIPHENYL-2-BUTENEDINITRILE
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